molecular formula C9H11NO2 B14663615 Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide CAS No. 51357-27-8

Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide

Cat. No.: B14663615
CAS No.: 51357-27-8
M. Wt: 165.19 g/mol
InChI Key: CSKXEOACHRXVFE-UHFFFAOYSA-N
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Description

Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide is an organic compound that belongs to the class of nitrones. Nitrones are characterized by the presence of a nitrogen-oxygen double bond and are known for their applications in organic synthesis and as spin traps in electron paramagnetic resonance (EPR) spectroscopy.

Preparation Methods

The synthesis of Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide typically involves the reaction of methanamine with an aldehyde or ketone in the presence of an oxidizing agent. One common method is the condensation of methanamine with 3-methoxybenzaldehyde, followed by oxidation using hydrogen peroxide or a similar oxidizing agent . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding oxides or other higher oxidation state compounds.

    Reduction: It can be reduced to form the corresponding amine or other reduced products.

    Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with various nucleophiles or electrophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide involves its ability to trap free radicals. The nitrone group reacts with free radicals to form stable nitroxide radicals, which can be detected and studied using EPR spectroscopy. This property makes it valuable in research related to oxidative stress and radical-mediated processes .

Comparison with Similar Compounds

Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide can be compared with other nitrones such as:

This compound is unique due to the presence of the methoxy group on the phenyl ring, which can influence its reactivity and stability in various chemical reactions.

Properties

CAS No.

51357-27-8

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-(3-methoxyphenyl)-N-methylmethanimine oxide

InChI

InChI=1S/C9H11NO2/c1-10(11)7-8-4-3-5-9(6-8)12-2/h3-7H,1-2H3

InChI Key

CSKXEOACHRXVFE-UHFFFAOYSA-N

Canonical SMILES

C[N+](=CC1=CC(=CC=C1)OC)[O-]

Origin of Product

United States

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